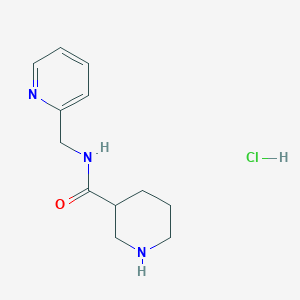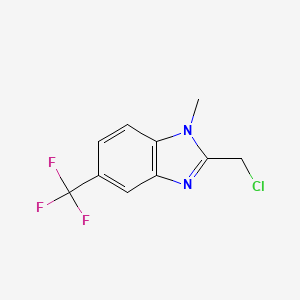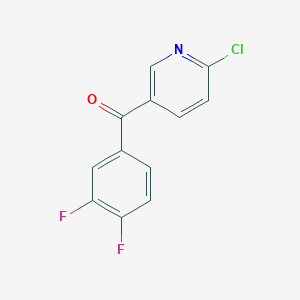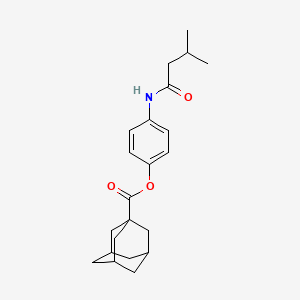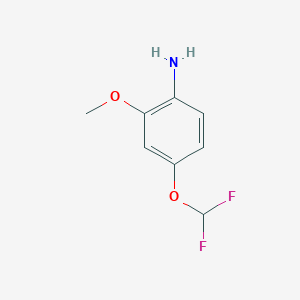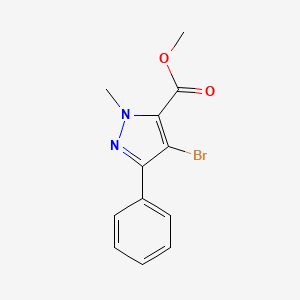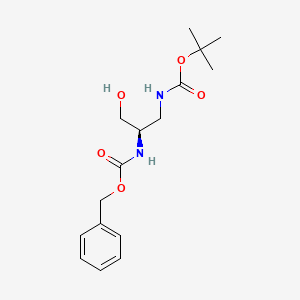
Z-D-Dap(boc)-OL
Descripción general
Descripción
Synthesis Analysis
The synthesis of Z-D-Dap(boc)-OL typically involves the reaction of lysine with various reagents to form the desired compound.Molecular Structure Analysis
The molecular weight of Z-D-Dap(boc)-OL is 324.37 g/mol . The InChIKey of the compound is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The compound has a defined atom stereocenter count of 1 .Physical And Chemical Properties Analysis
Z-D-Dap(boc)-OL has a molecular weight of 324.37 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are 324.16852187 g/mol . The topological polar surface area of the compound is 96.9 Ų . The compound has a heavy atom count of 23 . It is a white, crystalline powder with a melting point of 120-122°C and is soluble in a variety of solvents, including chloroform, methanol, and acetonitrile.Aplicaciones Científicas De Investigación
Photocatalytic Activity in Water Treatment : A study by Jiang et al. (2019) discusses the development of a Z-scheme system with carbon quantum dots for enhanced photocatalytic activity, which can be used for the degradation of pollutants in water.
Synthesis and Application in Peptide Chemistry : Wu, Weng, and Zheng (2006) describe the synthesis of a novel derivative of oxytocin containing nonprotein amino acid L-alpha, beta-diaminopropionic acid (L-Dap), demonstrating the chemical's application in peptide chemistry. The study is available at this link.
Development of Donor/Acceptor/Passivator Polymers : Devasagayaraj and Tour (1999) conducted research on the synthesis of a conjugated polymer with main-chain donor/acceptor repeat units separated by aryl passivating units, highlighting the application of Z-D-Dap(boc)-OL in polymer chemistry. Further details can be found here.
Photocatalytic Removal of NO : The study by Jia et al. (2019) demonstrates the use of a Z-scheme photocatalyst for efficient NO removal under solar light irradiation, indicating the material's potential in air pollution control. More information is available at this link.
Synthesis of Hybrid Zinc Borates : Research by Wei et al. (2017) on the hydrothermal synthesis of a new hybrid zinc borate, which includes the use of Z-D-Dap(boc)-OL, contributes to the field of inorganic-organic hybrid materials. Read more here.
Development of Ternary Heterojunction Photocatalysts : Kang et al. (2020) discuss the synthesis of a ternary heterojunction photocatalyst for enhanced photodegradation of antibiotics, showcasing another application in environmental remediation. The study is detailed here.
Radiopharmaceutical Applications : A study by Shen et al. (2013) presents the use of orthogonally protected artificial amino acids, including Z-D-Dap(boc)-OL, as ligands for radiopharmaceutical applications. The full paper can be accessed here.
Propiedades
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Dap(boc)-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



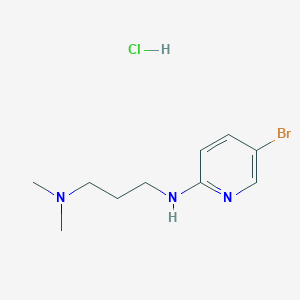
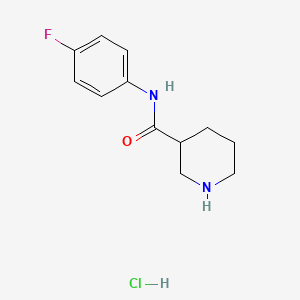
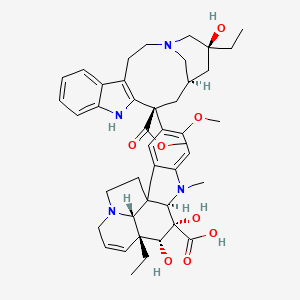
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)
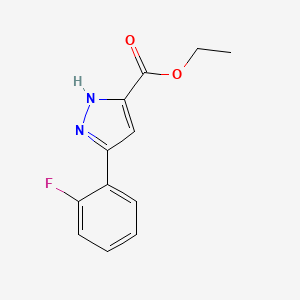
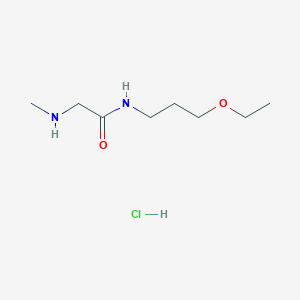
![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
